molecular formula C16H12FNO5 B2559725 (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate CAS No. 1105202-18-3

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate

Cat. No.: B2559725
CAS No.: 1105202-18-3
M. Wt: 317.272
InChI Key: HCGLHCYQOOZGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate is a useful research compound. Its molecular formula is C16H12FNO5 and its molecular weight is 317.272. The purity is usually 95%.
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Scientific Research Applications

Antiprotozoal Agents

Research indicates the synthesis of compounds related to (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate, demonstrating strong DNA affinities and in vitro effectiveness against protozoal infections like Trypanosoma brucei rhodesiense and Plasmodium falciparum. Some derivatives show promising in vivo activity in animal models, suggesting potential as antiprotozoal agents (Ismail et al., 2004).

Synthesis of Bioactive Compounds

Another study explores the reaction of similar furan-based compounds with various chemicals, leading to the formation of potentially bioactive compounds. This indicates the utility of furan derivatives in synthesizing diverse bioactive molecules, which might have pharmaceutical applications (Abdel Hafez et al., 2001).

Antimicrobial Activity

Compounds structurally related to this compound have been shown to exhibit antimicrobial activity. Studies demonstrate that certain derivatives have significant antibacterial and antifungal properties, suggesting their potential use in developing new antimicrobial agents (Banpurkar et al., 2018).

Energetic Materials

Research into the synthesis of energetic materials has also involved compounds related to this compound. These studies focus on the development of insensitive energetic materials for potential applications in explosives and propellants, highlighting the versatility of furan-based compounds in this field (Yu et al., 2017).

Antinociceptive and Anti-inflammatory Properties

Certain furan-based compounds have been synthesized and evaluated for their antinociceptive (pain-relieving) and anti-inflammatory properties. This suggests potential therapeutic applications of these compounds in pain management and inflammation control (Selvam et al., 2012).

Biomass Conversion

In the context of bioenergy, studies have investigated the catalytic reduction of biomass-derived furanic compounds. This research is significant for the conversion of biomass into valuable chemicals and fuels, demonstrating the role of furan derivatives in sustainable energy solutions (Nakagawa et al., 2013).

Mechanism of Action

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO5/c17-11-3-5-13(6-4-11)21-10-16(19)22-9-12-8-15(23-18-12)14-2-1-7-20-14/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGLHCYQOOZGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)COC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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